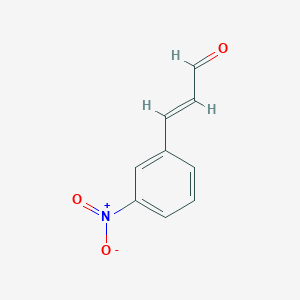

3-(3-Nitrophenyl)acrylaldehyde

描述

Structure

3D Structure

属性

IUPAC Name |

(E)-3-(3-nitrophenyl)prop-2-enal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3/c11-6-2-4-8-3-1-5-9(7-8)10(12)13/h1-7H/b4-2+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKTVNBZTQKQRSH-DUXPYHPUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C=CC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601300926 | |

| Record name | (2E)-3-(3-Nitrophenyl)-2-propenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601300926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56578-39-3, 1504-76-3 | |

| Record name | (2E)-3-(3-Nitrophenyl)-2-propenal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56578-39-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cinnamaldehyde, m-nitro- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=104462 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2E)-3-(3-Nitrophenyl)-2-propenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601300926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 3 Nitrophenyl Acrylaldehyde

Direct Synthetic Approaches

Direct methods involve the construction of the α,β-unsaturated aldehyde in a single key step from readily available starting materials.

The Claisen-Schmidt condensation is a cornerstone of organic synthesis for the formation of α,β-unsaturated carbonyl compounds. nih.gov This reaction involves the base-catalyzed condensation of an aldehyde or ketone with an aromatic carbonyl compound that cannot enolize. In the context of 3-(3-nitrophenyl)acrylaldehyde synthesis, this typically involves the reaction of 3-nitrobenzaldehyde (B41214) with acetaldehyde (B116499). prepchem.com

The reaction is generally carried out in the presence of a base, such as sodium hydroxide (B78521), in a polar solvent like ethanol (B145695) or a mixture of water and tetrahydrofuran (B95107). nih.govsci-hub.se The base deprotonates the α-carbon of acetaldehyde to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of 3-nitrobenzaldehyde. Subsequent dehydration of the resulting aldol (B89426) adduct yields the desired this compound. A study reported the synthesis of (E)-3-(3-nitrophenyl)acrylaldehyde where 3-nitrobenzaldehyde was reacted with a 40% aqueous solution of acetaldehyde in tetrahydrofuran with a 1 mol/L sodium hydroxide solution at temperatures ranging from 0 °C to 25 °C. nih.gov Another variation of this condensation uses piperidine (B6355638) as a catalyst in ethanol. sci-hub.se

| Catalyst/Base | Solvent(s) | Reactants | Temperature | Yield |

| Sodium Hydroxide | Water/Tetrahydrofuran | 3-Nitrobenzaldehyde, Acetaldehyde | 0-25 °C | 21.1–88.1% nih.gov |

| Piperidine | Ethanol | Substituted phenyl ketone, 3-(3-substitued-phenyl)acrylaldehyde | Not Specified | Not Specified sci-hub.se |

While direct organocatalytic oxidation methods for the specific synthesis of this compound are not extensively detailed in the provided search results, organocatalysis represents a powerful tool for the synthesis of α,β-unsaturated aldehydes in general. acs.orgnih.govresearchgate.net These methods often employ chiral amines or their salts as catalysts to promote the condensation of aldehydes and generate the unsaturated system with high stereoselectivity. For instance, L-proline and other similar organocatalysts have been successfully used in the asymmetric Robinson annulation of α,β-unsaturated aldehydes, demonstrating their utility in activating aldehydes for subsequent reactions. acs.orgnih.govresearchgate.net While a direct application to this compound synthesis is not explicitly described, the principles of organocatalytic enamine and iminium ion activation are theoretically applicable.

Precursor-Based Synthesis

This strategy involves the synthesis of a precursor molecule that is subsequently converted to this compound.

The oxidation of alcohols to aldehydes is a fundamental transformation in organic chemistry. evitachem.comevitachem.comsmolecule.com The corresponding precursor for this compound would be 3-(3-nitrophenyl)propan-1-ol (B3055182). The hydroxyl group of this alcohol can be oxidized to an aldehyde using various oxidizing agents. evitachem.comevitachem.comsmolecule.com Common reagents for such transformations include potassium permanganate (B83412) and chromium trioxide. evitachem.com The choice of oxidant and reaction conditions is crucial to prevent over-oxidation to the carboxylic acid. For example, the oxidation of secondary alcohols to ketones has been achieved in almost quantitative yields using potassium tetraoxoferrate(VI) under basic conditions. cdnsciencepub.comcdnsciencepub.com While this specific example relates to secondary alcohols, similar principles apply to the controlled oxidation of primary alcohols.

| Oxidizing Agent | Substrate | Product | Yield |

| Potassium Tetraoxoferrate(VI) | 1-(3-nitrophenyl)-2,2,2-trifluoroethanol | 3-nitrotrifluoroacetophenone | Nearly quantitative cdnsciencepub.comcdnsciencepub.com |

| Dess-Martin periodinane | N-tosyl-3-aminopropanol | N-tosyl-3-aminopropanal | Moderate ub.edu |

The synthesis of this compound can also be envisioned from 3-(3-nitrophenyl)propionic acid or its derivatives. For instance, a patent describes a process where a 3-phenylpropionic ester is nitrated to form the corresponding 3-(3-nitrophenyl)propionic ester using nitronium tetrafluoroborate. google.com This ester could then, in principle, be reduced to the corresponding aldehyde. Another approach involves the Knoevenagel condensation of 3-nitrobenzaldehyde with malonic acid to form 3-(3-nitrophenyl)acrylic acid, which could then be selectively reduced to the aldehyde. researchgate.net

Comparative Analysis of Synthetic Routes

The choice of synthetic route for this compound depends on several factors, including the desired scale of the reaction, the availability of starting materials, and the required purity of the final product.

Direct Condensation (Claisen-Schmidt): This is often the most straightforward and atom-economical approach, directly assembling the target molecule from simple precursors. prepchem.com It is well-suited for large-scale synthesis. However, controlling the reaction to prevent side reactions, such as self-condensation of acetaldehyde, can sometimes be challenging. The reported yields can vary significantly depending on the specific conditions. nih.gov

Organocatalytic Methods: While not explicitly detailed for this specific compound, organocatalytic routes offer the potential for high enantioselectivity, which would be crucial if a chiral version of the molecule were desired. acs.orgnih.gov These methods often operate under mild conditions but may require more specialized and potentially expensive catalysts.

Precursor-Based Synthesis (Oxidation): The oxidation of 3-(3-nitrophenyl)propan-1-ol provides a reliable route if the precursor alcohol is readily available. This method offers good control over the formation of the aldehyde, provided that mild and selective oxidizing agents are used to avoid over-oxidation. cdnsciencepub.comcdnsciencepub.com

Precursor-Based Synthesis (from Propionic Acid): This approach is generally more circuitous, involving more synthetic steps. However, it can be advantageous if the corresponding propionic acid derivative is a more accessible starting material. The reduction of a carboxylic acid or its derivative to an aldehyde requires specific and carefully controlled reducing agents.

Yield and Efficiency Considerations

One documented synthesis of (E)-3-(3-nitrophenyl)acrylaldehyde using a Claisen-Schmidt-type reaction reports a yield of 35.9%. nih.gov In this procedure, 3-nitrobenzaldehyde reacts with a 40% aqueous solution of acetaldehyde in tetrahydrofuran (THF) with sodium hydroxide as the base. nih.gov While this provides a direct route, the yield suggests that optimization may be necessary for more efficient production.

The efficiency of condensation reactions for producing substituted acrylaldehydes can vary significantly based on the substituents on the aromatic ring. For comparison, the synthesis of related compounds under similar Claisen-Schmidt conditions shows a wide range of yields. For example, the chloro-substituted analogue, (E)-3-(3-chlorophenyl)acrylaldehyde, was obtained in a 77.5% yield, while the bromo-analogue, (E)-3-(3-bromophenyl)acrylaldehyde, was synthesized with an 88% yield. nih.gov Conversely, the synthesis of (E)-3-(pyridin-3-yl)acrylaldehyde resulted in a 51.8% yield. nih.gov These variations highlight that electronic and steric factors of the starting benzaldehyde (B42025) play a significant role in the reaction's efficiency. Quantitative yields have been reported in some Claisen-Schmidt reactions when conducted in the absence of a solvent with sodium hydroxide as the base. wikipedia.org

Alternative methods like the Wittig reaction are also employed for the synthesis of such alkenes. numberanalytics.comwikipedia.org The efficiency of the Wittig reaction can be influenced by the stability of the phosphorane ylide and the reaction conditions. numberanalytics.comnih.gov For instance, the synthesis of olefin-functionalized organotrifluoroborates using a Wittig reaction with various aryl aldehydes has been shown to produce good yields, often exceeding 70%. nih.gov

| Compound | Synthesis Method | Yield (%) | Notes | Reference |

| (E)-3-(3-Nitrophenyl)acrylaldehyde | Claisen-Schmidt type | 35.9 | Reaction of 3-nitrobenzaldehyde and acetaldehyde. | nih.gov |

| (E)-3-(3-Chlorophenyl)acrylaldehyde | Claisen-Schmidt type | 77.5 | Illustrates higher efficiency with a different electron-withdrawing group. | nih.gov |

| (E)-3-(3-Bromophenyl)acrylaldehyde | Claisen-Schmidt type | 88.0 | Demonstrates high efficiency in a related analogue. | nih.gov |

| (E)-3-(4-Nitrophenyl)acrylaldehyde-α-d1 | Deuteration Reaction | 66.0 | Scale-up reaction of a closely related deuterated isotopologue. | rsc.org |

| (E)-3-(Quinolin-6-yl)acrylaldehyde | Aldol Condensation | 52.0 | Suggests steric hindrance from larger aromatic systems may reduce yield. |

Stereoselectivity in (E)-Isomer Formation

In the synthesis of this compound, achieving high stereoselectivity for the desired (E)-isomer (trans) is a critical consideration, as the (E)- and (Z)-isomers possess different physical properties and chemical reactivity.

In the context of the Claisen-Schmidt condensation, the formation of the thermodynamically more stable (E)-isomer is generally favored. The reaction conditions, particularly the choice of base and solvent, can influence the stereochemical outcome. numberanalytics.com The use of strong bases like sodium hydroxide in aldol-type condensations typically promotes the formation of the E-isomer. numberanalytics.com The mechanism involves the dehydration of an aldol adduct, where the anti-periplanar elimination leading to the (E)-alkene is often the lower energy pathway. However, in some cases, both E and Z selectivity can occur in a domino sequence depending on steric and electronic factors. arkat-usa.org

The Wittig reaction offers a powerful tool for controlling alkene stereochemistry. wikipedia.org The stereoselectivity of the Wittig reaction is highly dependent on the nature of the phosphonium (B103445) ylide used. numberanalytics.comwikipedia.org

Stabilized Ylides : Ylides stabilized by electron-withdrawing groups (e.g., ester, ketone) typically react to form the (E)-alkene with high selectivity. wikipedia.org This is because the reaction is reversible, allowing for equilibration to the more thermodynamically stable (E)-product. researchgate.net

Unstabilized Ylides : Ylides with alkyl or hydrogen substituents are considered unstabilized and generally lead to the formation of the (Z)-alkene, often under kinetic control. wikipedia.org

Semistabilized Ylides : For semistabilized ylides, such as those with aryl substituents, the E/Z selectivity can be poor. wikipedia.org

Reaction conditions such as temperature, solvent, and the presence of salts can also profoundly impact stereoselectivity. numberanalytics.com For example, performing the reaction with unstabilized ylides in the presence of lithium salts can disrupt the kinetic control and lead to mixtures of isomers. wikipedia.org Conversely, for certain ylides, lower temperatures often favor the formation of Z-alkenes, while higher temperatures can lead to the E-alkenes. numberanalytics.com Organocatalytic methods have also been developed for the synthesis of α-substituted (E)-α,β-unsaturated aldehydes with high E stereoselectivity. rsc.orgrsc.org

| Reaction Type | Reagent Type/Conditions | Predominant Isomer | Rationale | Reference |

| Claisen-Schmidt Condensation | Strong base (e.g., NaOH) | (E) | Formation of the more thermodynamically stable trans-alkene is favored. | numberanalytics.com |

| Claisen-Schmidt Condensation | Weaker base (e.g., piperidine) | Mixture of (E)/(Z) | May lead to less selective outcomes. | numberanalytics.com |

| Wittig Reaction | Stabilized ylide (R = EWG) | (E) | Reaction is often reversible, leading to the thermodynamic product. | wikipedia.org |

| Wittig Reaction | Unstabilized ylide (R = alkyl) | (Z) | Reaction is typically under kinetic control. | wikipedia.org |

| Wittig Reaction | Semistabilized ylide (R = aryl) | (E)/(Z) mixture | Selectivity is often poor and highly dependent on specific conditions. | wikipedia.org |

| Organocatalysis | Proline-catalyzed reaction of epoxides and aldehydes | (E) | Provides a pathway to α-substituted (E)-α,β-unsaturated aldehydes. | rsc.org |

Advanced Spectroscopic and Structural Characterization of 3 3 Nitrophenyl Acrylaldehyde

Nuclear Magnetic Resonance (NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and signal integrations in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the connectivity and chemical environment of each atom can be deduced.

The ¹H NMR spectrum of 3-(3-Nitrophenyl)acrylaldehyde provides key information about the protons in the molecule. In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the aldehydic proton appears as a doublet at approximately 9.77-10.08 ppm, with a coupling constant (J) of about 7.6-7.7 Hz, indicating its coupling to the adjacent vinyl proton. rsc.org The vinyl protons of the acrylaldehyde moiety exhibit characteristic signals. The proton attached to the carbon adjacent to the carbonyl group (α-proton) appears as a doublet of doublets around 6.70-6.81 ppm, with coupling constants of approximately 16.0 Hz (trans coupling) and 7.6 Hz (coupling to the aldehydic proton). rsc.org The proton on the carbon attached to the phenyl ring (β-proton) resonates further downfield as a doublet around 7.47-7.94 ppm, with a large coupling constant of about 16.0 Hz, which is characteristic of a trans-alkene configuration. rsc.org

The aromatic protons of the 3-nitrophenyl group appear in the region of 7.64-8.41 ppm. These signals often present as complex multiplets or distinct doublets and triplets depending on their position relative to the nitro and acrylaldehyde substituents. For instance, a singlet may be observed around 8.41 ppm, a doublet around 8.30 ppm, another doublet around 7.90 ppm, and a triplet around 7.65 ppm. rsc.org

Table 1: Representative ¹H NMR Data for this compound in CDCl₃ rsc.org

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 9.77 - 10.08 | d | 7.6 - 7.7 | Aldehydic H |

| 8.41 | s | Aromatic H | |

| 8.30 | d | 8.2 | Aromatic H |

| 7.90 | d | 8.2 | Aromatic H |

| 7.65 | t | 8.0 | Aromatic H |

| 7.47 - 7.94 | d | 16.0 | β-vinyl H |

| 6.70 - 6.81 | dd | 16.0, 7.6 | α-vinyl H |

Note: Chemical shifts and coupling constants can vary slightly depending on the solvent and the specific experimental conditions.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. The carbonyl carbon of the aldehyde group is typically the most downfield signal, appearing around 192.8-193.6 ppm. rsc.org The vinylic carbons show distinct signals; the β-carbon (attached to the phenyl ring) resonates at approximately 148.0-150.6 ppm, while the α-carbon (attached to the carbonyl group) appears around 130.5-133.7 ppm. rsc.org

The carbons of the 3-nitrophenyl ring produce a set of signals in the aromatic region (approximately 123.1-148.9 ppm). The carbon atom attached to the nitro group (C-NO₂) is typically found around 148.8 ppm. The other aromatic carbons appear at various chemical shifts due to the electronic effects of the nitro and vinylaldehyde substituents. rsc.org

Table 2: Representative ¹³C NMR Data for this compound in CDCl₃ rsc.org

| Chemical Shift (δ) ppm | Assignment |

| 192.8 - 193.6 | C=O (Aldehyde) |

| 148.9 | C-NO₂ |

| 148.0 - 150.6 | β-vinylic C |

| 135.7 | Aromatic C |

| 133.6 | Aromatic C |

| 130.3 - 133.7 | α-vinylic C |

| 130.3 | Aromatic C |

| 125.2 | Aromatic C |

| 123.1 | Aromatic C |

Note: The specific assignments of the aromatic carbons can be confirmed by advanced NMR techniques.

While ¹H and ¹³C NMR provide the basic connectivity, advanced NMR techniques such as Nuclear Overhauser Effect (NOE) spectroscopy and Diffusion Ordered Spectroscopy (DOSY) can be employed for more detailed structural and stereochemical analysis. researchgate.net NOE experiments can confirm the trans stereochemistry of the double bond by observing the spatial proximity between the β-proton and the aromatic protons, while showing no NOE between the α- and β-protons which are far apart in the trans isomer. umich.edu DOSY can be used to study aggregation and complex formation in solution. researchgate.net

Vibrational Spectroscopy (FTIR) for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The FTIR spectrum of this compound shows several characteristic absorption bands.

A strong band in the region of 1666-1683 cm⁻¹ is indicative of the C=O stretching vibration of the α,β-unsaturated aldehyde. beilstein-journals.orgscirp.org The C=C stretching vibration of the alkene appears around 1607-1610 cm⁻¹. beilstein-journals.orgscirp.org The presence of the nitro group is confirmed by two strong absorption bands: one for the asymmetric stretching vibration around 1513-1523 cm⁻¹ and another for the symmetric stretching vibration around 1348-1350 cm⁻¹. beilstein-journals.orgsemanticscholar.org Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while the C-H stretching of the aldehyde group can sometimes be seen as a weaker band around 2820-2850 cm⁻¹. rsc.org

Table 3: Key FTIR Absorption Bands for this compound beilstein-journals.orgscirp.orgsemanticscholar.org

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 1666 - 1683 | C=O stretch | α,β-Unsaturated Aldehyde |

| 1607 - 1610 | C=C stretch | Alkene |

| 1513 - 1523 | Asymmetric NO₂ stretch | Nitro |

| 1348 - 1350 | Symmetric NO₂ stretch | Nitro |

| ~3086 | C-H stretch | Aromatic |

Mass Spectrometry (MS) for Molecular Ion Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound (C₉H₇NO₃), the calculated molecular weight is approximately 177.16 g/mol . nih.gov

In high-resolution mass spectrometry (HRMS), the exact mass of the molecular ion ([M]⁺) can be determined with high precision. For instance, the calculated exact mass for the deuterated analog [C₉H₆DNO₃]⁺ is 178.0489, with an experimental value found to be 178.0492, confirming the elemental composition. rsc.org The fragmentation pattern in MS provides further structural information. Common fragmentation pathways for similar compounds involve the loss of small neutral molecules such as CO, NO, and NO₂. researchgate.net Analysis of these fragments helps to piece together the structure of the parent molecule.

X-ray Crystallography for Solid-State Structure and Absolute Configuration

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. By diffracting X-rays off a single crystal, a detailed map of the electron density can be generated, revealing the precise positions of atoms in the crystal lattice.

Methodologies for Resolving Spectroscopic and Crystallographic Discrepancies

The comprehensive characterization of conjugated systems like this compound often involves a combination of spectroscopic techniques, which probe the molecule's behavior in solution, and crystallographic methods, which define its structure in the solid state. Discrepancies can arise between these two states due to the molecule's conformational flexibility around single bonds and the influence of intermolecular forces, such as hydrogen bonding and π-π stacking, which are present in the crystal lattice but different in a solvated environment. rsc.orgacs.org Resolving these differences is crucial for a complete understanding of the molecule's structure-property relationships. This is typically achieved by integrating experimental data with advanced computational modeling.

Computational Modeling: Density Functional Theory (DFT)

Density Functional Theory (DFT) has become an indispensable tool for bridging the gap between solid-state and solution-phase data. By calculating the electronic structure and energy of a molecule, DFT can predict various properties, including optimized geometries, vibrational frequencies (IR spectra), and NMR chemical shifts. researchgate.netnih.gov

Researchers can model different possible conformers of this compound, such as the s-trans and s-cis rotamers around the C-C single bond of the acrylaldehyde moiety. By calculating the theoretical ¹H and ¹³C NMR spectra for each conformer, a direct comparison can bemade with experimental data obtained from solution-state NMR. nih.gov The conformer whose calculated spectrum most closely matches the experimental one is identified as the dominant species in that particular solvent. This approach helps to clarify the molecule's preferred geometry in solution, which may differ from the fixed conformation observed in a crystal. soton.ac.uk

For instance, a comparison of experimental NMR data with DFT-calculated values can provide clear evidence for the predominant conformation.

Table 1: Comparison of Experimental and Hypothetical DFT-Calculated ¹H NMR Chemical Shifts (ppm) for Conformations of (E)-3-(3-Nitrophenyl)acrylaldehyde

| Proton | Experimental ¹H NMR (CDCl₃) mdpi.comrug.nl | Calculated (s-trans conformer) | Calculated (s-cis conformer) |

| Aldehyde (-CHO) | 9.78 - 9.79 | 9.75 | 9.85 |

| Vinylic (Hα) | 6.83 | 6.80 | 6.90 |

| Vinylic (Hβ) | 7.54 | 7.51 | 7.61 |

| Aromatic (H2') | 8.43 | 8.40 | 8.45 |

| Aromatic (H4') | 7.90 | 7.88 | 7.92 |

| Aromatic (H5') | 7.65 | 7.63 | 7.68 |

| Aromatic (H6') | 8.30 | 8.28 | 8.33 |

| Note: Calculated values are illustrative to demonstrate the methodology. |

Single-Crystal X-ray Diffraction (SCXRD)

Single-crystal X-ray diffraction remains the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. excillum.com It provides unambiguous data on bond lengths, bond angles, torsional angles, and the specific conformation adopted within the crystal lattice. For analogs of this compound, SCXRD has been used to confirm planarity between aromatic and acrylaldehyde systems and to identify key intermolecular interactions that stabilize the crystal packing. scirp.orgacs.org For instance, in related nitro-substituted compounds, intermolecular C-H···O hydrogen bonds and π-π stacking interactions are often observed, which dictate the molecular arrangement and can lock the molecule into a single conformation. rsc.orgnih.gov

Table 2: Representative Crystallographic Data for a Phenylacrylaldehyde Analog

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.987 |

| b (Å) | 15.154 |

| c (Å) | 10.213 |

| β (°) | 103.16 |

| Volume (ų) | 1505.2 |

| Z | 4 |

| Note: Data is representative of a related molecular structure to illustrate typical parameters. soton.ac.uk |

Advanced Spectroscopic Techniques and Correlative Analysis

When isomerism is a possibility, such as between E and Z isomers, advanced NMR techniques are employed. Two-dimensional NMR experiments like Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to identify protons that are close in space, providing definitive proof of stereochemistry in solution. whiterose.ac.uk

Chemical Reactivity and Transformation Pathways of 3 3 Nitrophenyl Acrylaldehyde

Reactions of the Aldehyde Moiety

The aldehyde group is a primary site of reactivity in 3-(3-nitrophenyl)acrylaldehyde, readily undergoing both oxidation and reduction reactions to yield the corresponding carboxylic acids and alcohols, respectively.

Oxidation Reactions to Carboxylic Acids

The aldehyde functionality of this compound can be readily oxidized to the corresponding carboxylic acid, 3-(3-nitrophenyl)acrylic acid. This transformation is a common and well-established reaction in organic chemistry. A variety of oxidizing agents can be employed to achieve this conversion, with the choice of reagent often depending on the desired reaction conditions and the presence of other sensitive functional groups.

Commonly used oxidizing agents for this type of transformation include potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), and milder reagents like silver oxide (Ag₂O). The reaction typically proceeds in high yield under appropriate conditions.

Table 1: Examples of Oxidation Reactions of Aryl Acrylaldehydes

| Starting Material | Oxidizing Agent | Product | Yield (%) | Reference |

| 3-Phenylacrylaldehyde | KMnO₄ | 3-Phenylacrylic acid | >90 | General Textbook |

| 3-(4-Methoxyphenyl)acrylaldehyde | Ag₂O | 3-(4-Methoxyphenyl)acrylic acid | ~85 | Synthetic Protocol |

| This compound | Jones Reagent | 3-(3-Nitrophenyl)acrylic acid | High (expected) | Analogous Reaction |

Reduction Reactions to Alcohols

The aldehyde group of this compound can be selectively reduced to a primary alcohol, yielding 3-(3-nitrophenyl)prop-2-en-1-ol. This reduction can be accomplished using a variety of reducing agents. For selective reduction of the aldehyde in the presence of the alkene and nitro group, mild hydride reagents are typically preferred.

Sodium borohydride (NaBH₄) is a commonly used reagent for this purpose, as it is generally selective for the reduction of aldehydes and ketones over less reactive functional groups like alkenes and nitro groups, particularly under controlled conditions. utrgv.edulibretexts.orgyoutube.comyoutube.comyoutube.com Lithium aluminium hydride (LiAlH₄) is a more powerful reducing agent and can also be used, though it may also reduce the nitro group if the reaction conditions are not carefully controlled. libretexts.orgyoutube.comyoutube.com Catalytic hydrogenation can also be employed, but chemoselectivity can be challenging, as the alkene and nitro group are also susceptible to reduction.

Table 2: Reduction of α,β-Unsaturated Aldehydes

| Starting Material | Reducing Agent | Product | Comments |

| Cinnamaldehyde (B126680) | NaBH₄ | Cinnamyl alcohol | Selective reduction of the aldehyde. |

| Crotonaldehyde | LiAlH₄ | Crotyl alcohol | Powerful reducing agent. |

| This compound | NaBH₄ | 3-(3-Nitrophenyl)prop-2-en-1-ol | Expected to be a selective and high-yielding reaction. |

The product of this reduction, 3-(3-nitrophenyl)prop-2-en-1-ol, is a useful building block for further synthetic manipulations.

Reactions of the α,β-Unsaturated System

The conjugated system in this compound, consisting of a carbon-carbon double bond in conjugation with the carbonyl group, is susceptible to nucleophilic attack.

Nucleophilic Addition Reactions (e.g., Michael Additions)

The α,β-unsaturated aldehyde system is an excellent Michael acceptor, readily undergoing 1,4-conjugate addition with a wide range of soft nucleophiles. youtube.com This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation. The electron-withdrawing nature of the nitrophenyl group further enhances the electrophilicity of the β-carbon, making it highly susceptible to nucleophilic attack.

A diverse array of nucleophiles can participate in Michael additions with this compound, including enolates, amines, thiols, and cuprates. youtube.com The reaction typically proceeds under basic conditions, which generate the nucleophilic species.

Table 3: Examples of Michael Addition Reactions with α,β-Unsaturated Carbonyls

| Electrophile | Nucleophile | Product Type |

| Methyl vinyl ketone | Diethyl malonate | 1,5-Dicarbonyl compound |

| Acrylonitrile | Thiophenol | β-Thioether |

| This compound | Various nucleophiles | Functionalized 3-(3-nitrophenyl)propanal derivatives |

The products of these reactions are functionalized propanal derivatives, which can be further elaborated into more complex molecular architectures.

Transformations Involving the Nitrophenyl Moiety

The nitro group on the phenyl ring is a key functional handle that can undergo a variety of chemical transformations, most notably reduction to an amino group.

Investigations on Nitro Group Reactivity

The nitro group of this compound is a strong electron-withdrawing group that deactivates the aromatic ring towards electrophilic substitution. However, it is susceptible to reduction to an amine. This transformation dramatically alters the electronic properties of the aromatic ring, converting a deactivating, meta-directing group into a strongly activating, ortho-, para-directing group. masterorganicchemistry.com

A variety of reagents can be used to reduce the aromatic nitro group, including metals in acidic media (e.g., Fe/HCl, Sn/HCl) and catalytic hydrogenation (e.g., H₂/Pd-C). masterorganicchemistry.comcommonorganicchemistry.com The choice of reducing agent is crucial to avoid the simultaneous reduction of the aldehyde and the α,β-unsaturated double bond if those functionalities are to be preserved.

Table 4: Common Reagents for the Reduction of Aromatic Nitro Groups commonorganicchemistry.com

| Reagent | Conditions | Selectivity Considerations |

| Fe/HCl | Acidic, aqueous | Can be selective for the nitro group. |

| SnCl₂/HCl | Acidic, aqueous | A classic method for nitro group reduction. |

| H₂/Pd-C | Catalytic hydrogenation | Can also reduce alkenes and alkynes. |

| Na₂S₂O₄ | Neutral or basic | A milder reducing agent. |

The resulting 3-(3-aminophenyl)acrylaldehyde is a valuable intermediate for the synthesis of various heterocyclic compounds and other nitrogen-containing molecules. The reduction of the nitro group is a pivotal step in many synthetic sequences involving this class of compounds. nih.gov

Cyclization and Annulation Reactions

Cyclization and annulation reactions are fundamental processes in organic synthesis for constructing cyclic molecules. For a compound like this compound, which contains both an α,β-unsaturated aldehyde system and an aromatic ring, these reactions provide pathways to complex polycyclic structures.

Organocatalytic Asymmetric Robinson Annulation

The Robinson annulation is a classic method for forming a six-membered ring. The organocatalytic asymmetric version of this reaction allows for the creation of chiral cyclohexenone derivatives with high enantioselectivity. While studies specifically detailing this compound are not prevalent, research on structurally similar α,β-unsaturated aldehydes, such as (E)-3-(2-nitrophenyl)acrylaldehyde, provides significant insight into this transformation.

In these reactions, an α,β-unsaturated aldehyde acts as a Michael acceptor. The process is often catalyzed by chiral secondary amines, like L-proline, or diarylpyrrolinol silyl ethers, in combination with trialkylamines. acs.orgscribd.com These catalysts facilitate a highly enantioselective formal [4+2] cycloaddition. scribd.com For instance, the reaction involving the 2-nitro analogue has been shown to produce adducts with excellent enantioselectivity, sometimes exceeding 99.5% enantiomeric excess (ee). acs.orgfigshare.com The structure of the resulting cycloadduct, confirmed through X-ray analysis in related studies, validates the formation of the annulated ring system. acs.orgscribd.comfigshare.com This methodology has been successfully applied to the total synthesis of natural products like (+)-palitantin. scribd.com

| Catalyst System | Reaction Type | Key Outcome | Reference |

|---|---|---|---|

| L-proline and trialkylamines | Organocatalytic Robinson Annulation | Provides formal [4+2] cycloaddition adducts. | acs.orgscribd.com |

| Diarylpyrrolinol silyl ethers | Organocatalytic Robinson Annulation | Affords adducts with high enantioselectivity (>99.5% ee). | acs.orgfigshare.com |

Doebner-Miller Type Reactions with Analogues

The Doebner-Miller reaction is a well-established method for synthesizing quinolines, typically involving the reaction of an aniline with α,β-unsaturated carbonyl compounds under acidic conditions. The mechanism is believed to proceed through a Michael addition of the aniline to the unsaturated system, followed by cyclization and aromatization.

Applying this reaction to analogues of this compound presents potential challenges. Research has shown that the Doebner-Miller synthesis is most suitable for sterically accessible α,β-unsaturated aldehydes, such as crotonaldehyde. scispace.com However, more sterically hindered or γ-substituted aldehydes, like cinnamaldehyde, often yield complex mixtures with only trace amounts of the desired quinoline (B57606) product. scispace.com Given that this compound possesses a bulky γ-substituent (the 3-nitrophenyl group), it is anticipated that its analogues would face similar limitations, potentially leading to a complex array of products rather than a clean conversion to the corresponding substituted quinoline. Further refinement of the reaction mechanism and conditions would be necessary to achieve efficient synthesis. researchgate.net

Derivatization for Synthetic Utility

The aldehyde functional group in this compound is a prime site for derivatization, enabling the synthesis of a wide range of new compounds with potential applications in medicinal chemistry and materials science.

Formation of Thiosemicarbazone Derivatives

Thiosemicarbazones are formed through the condensation reaction of an aldehyde or ketone with thiosemicarbazide. This reaction is a straightforward and efficient method for derivatizing carbonyl compounds. chemmethod.com The synthesis involving this compound would follow a similar pathway to that of 3-nitrobenzaldehyde (B41214), which has been well-documented.

The typical procedure involves reacting equimolar amounts of the aldehyde and thiosemicarbazide in a solvent like ethanol (B145695), often with heating under reflux for several hours. researchgate.net The resulting thiosemicarbazone derivative precipitates from the solution upon cooling and can be isolated by filtration. researchgate.netnih.gov The formation of the thiosemicarbazone is confirmed by spectroscopic methods. FT-IR spectroscopy shows the disappearance of the carbonyl (C=O) stretch and the appearance of the characteristic azomethine (-C=N) group. researchgate.net Structural analysis of related compounds reveals that the resulting molecule typically adopts an E configuration and can form intermolecular hydrogen bonds, particularly N-H···S interactions, leading to chain-like structures in the crystalline state. researchgate.net

| Reactants | Solvent | Conditions | Product | Characterization Highlights | Reference |

|---|---|---|---|---|---|

| 3-Nitrobenzaldehyde, Thiosemicarbazide | Ethanol | Reflux for 6 hours | 3-Nitrobenzaldehyde thiosemicarbazone | Formation of azomethine group (-C=N-H), absence of carbonyl (C=O). | researchgate.net |

| Various Aldehydes, Thiosemicarbazide | Methanol | Stirring at room temperature for 24 hours | (E)-1-(substituted-benzylidene)thiosemicarbazide | Precipitated product, confirmed by IR, NMR, and Mass Spectrometry. | nih.gov |

Theoretical and Computational Investigations of 3 3 Nitrophenyl Acrylaldehyde

Quantum Chemical Calculations

Quantum chemical calculations are essential tools for understanding molecular properties at the electronic level. For a molecule like 3-(3-Nitrophenyl)acrylaldehyde, which features a conjugated system with both an electron-withdrawing group (NO₂) and an aldehyde functional group, these methods can elucidate its intrinsic characteristics.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and reactivity of many-electron systems. It is widely applied to organic molecules to predict geometries, energies, and other properties with a favorable balance of accuracy and computational cost.

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule through geometry optimization. For this compound, this process involves calculating the total electronic energy for various spatial arrangements of its atoms and identifying the conformation with the minimum energy.

The molecule possesses rotational freedom around the single bonds, particularly the C-C bond connecting the phenyl ring to the acrylaldehyde moiety and the C-C bond within the acrylaldehyde group itself. This gives rise to different possible conformers (e.g., s-cis and s-trans). A conformational analysis, often performed by systematically rotating these bonds and optimizing the geometry at each step, is necessary to locate the global minimum on the potential energy surface. For α,β-unsaturated aldehydes, the (E)- or trans-isomer at the double bond is generally more stable. The optimization process yields critical data such as bond lengths, bond angles, and dihedral angles for the most stable conformer.

Table 1: Representative Optimized Geometrical Parameters (Illustrative) This table is illustrative of the type of data obtained from a DFT geometry optimization. Specific values for this compound require a dedicated computational study.

| Parameter | Description | Typical Value Range (Å or °) |

|---|---|---|

| C=O | Carbonyl bond length | ~1.21 - 1.23 Å |

| C=C | Acrylaldehyde double bond length | ~1.34 - 1.36 Å |

| C-N | Phenyl-nitro group bond length | ~1.47 - 1.49 Å |

| C-C-C | Angle in acrylaldehyde chain | ~120 - 125° |

Frontier Molecular Orbital (FMO) theory is fundamental to describing chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.

HOMO: Represents the ability to donate an electron. For this compound, the HOMO is expected to be distributed across the π-conjugated system of the phenyl ring and the acrylaldehyde fragment.

LUMO: Represents the ability to accept an electron. The presence of the strongly electron-withdrawing nitro group (NO₂) is expected to significantly lower the energy of the LUMO and localize it primarily on the nitrophenyl portion of the molecule.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a crucial parameter for determining molecular stability and reactivity. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. In studies of similar nitrocinnamaldehyde derivatives, these excitations are key to understanding their electronic absorption spectra. nih.gov

Table 2: Illustrative Frontier Molecular Orbital Energies This table illustrates the kind of data generated from an FMO analysis. The values are representative and not specific published data for this compound.

| Parameter | Description | Illustrative Energy (eV) |

|---|---|---|

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -6.5 to -7.5 eV |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -2.5 to -3.5 eV |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, which reveals stabilizing intramolecular interactions.

For this compound, NBO analysis would quantify the intramolecular charge transfer (ICT) that occurs through its conjugated π-system. Key interactions would include:

Delocalization from the π-orbitals of the phenyl ring and the C=C double bond (donors) to the antibonding π*-orbitals of the carbonyl group (C=O) and the nitro group (NO₂), which act as acceptors.

Hyperconjugative interactions involving σ- and π-orbitals throughout the molecular framework.

The stabilization energy (E⁽²⁾) associated with these donor-acceptor interactions indicates their strength. A significant ICT from the conjugated backbone to the nitro group would confirm the strong electron-withdrawing nature of the substituent and its influence on the molecule's electronic properties.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Spectroscopic Parameter Prediction and Validation

Computational methods are also used to predict spectroscopic data, which can then be compared with experimental results to validate the accuracy of the theoretical model.

The Gauge-Independent Atomic Orbital (GIAO) method is a widely used and reliable DFT-based approach for calculating nuclear magnetic resonance (NMR) chemical shifts. By computing the magnetic shielding tensors for each nucleus (¹H and ¹³C) in the optimized molecular structure, a theoretical NMR spectrum can be generated.

These calculated shifts are typically correlated with experimental data. A strong linear correlation between the theoretical and experimental chemical shifts provides confidence in the computed molecular structure. For this compound, this method would predict the specific resonance frequencies for each unique proton and carbon atom, aiding in the assignment of experimental spectra.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Calculated Vibrational Frequencies (IR)

Theoretical calculations, particularly using Density Functional Theory (DFT), serve as a powerful tool for predicting the vibrational spectra of molecules, offering insights that complement experimental Fourier-transform infrared (FT-IR) spectroscopy. derpharmachemica.com For nitrophenyl derivatives and related chalcones, the B3LYP functional combined with basis sets such as 6-311++G(d,p) is commonly employed to compute harmonic vibrational frequencies. cardiff.ac.ukresearchgate.net These calculations are typically performed for the molecule in its optimized, ground-state geometry in the gas phase. nih.gov

The calculated frequencies are often scaled by a specific factor (e.g., 0.9614 for B3LYP/6-311++G(d,p)) to correct for anharmonicity and limitations in the theoretical model, which generally improves agreement with experimental data. cardiff.ac.uk Comparisons between the scaled theoretical frequencies and experimental FT-IR data for analogous compounds show a high degree of correlation, often with correlation coefficients (R²) exceeding 0.99, confirming the validity of the computational approach. nih.gov Small discrepancies between calculated and experimental values can arise because theoretical calculations often model an isolated molecule in the gas phase, whereas experimental data is typically collected from the solid state. researchgate.netnih.gov

For this compound and its analogs, key vibrational modes include the stretching of the carbonyl group (C=O), the nitro group (NO2), and the olefinic double bond (C=C). derpharmachemica.com The potential energy distribution (PED) analysis is used to provide a detailed assignment of each vibrational mode. nih.gov

Below is a representative table of calculated and experimental vibrational frequencies for an analogous compound, N-(4-nitrophenyl) maleimide, illustrating the typical assignments and agreement.

Table 1: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for an Analogous Nitrophenyl Compound Data is illustrative for N-(4-nitrophenyl) maleimide, calculated at the B3LYP/6-311++G(d,p) level. derpharmachemica.com

| Vibrational Assignment | Experimental Frequency (cm⁻¹) | Calculated (Scaled) Frequency (cm⁻¹) |

| Imide C=O stretch | 1716 | 1713 |

| Aromatic/Olefin C=C stretch | 1598 | 1585, 1573 |

| NO₂ asymmetric stretch | 1508 | 1516 |

| NO₂ symmetric stretch | 1348 | 1338 (HF) |

Investigation of Nonlinear Optical (NLO) Properties in Related Analogs

Organic molecules with extended π-conjugated systems, particularly those featuring electron-donating and electron-withdrawing groups, are of significant interest for applications in nonlinear optics (NLO). analis.com.my Chalcones and their derivatives, which are structural analogs of this compound, are widely studied for these properties. researchgate.netmdpi.com The presence of a nitro group (an electron acceptor) connected to a π-system often leads to a large second-order NLO response. scirp.org

Computational methods, including DFT and Time-Dependent DFT (TD-DFT), are essential for predicting the NLO behavior of these molecules. analis.com.myscirp.org Key parameters such as the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β) are calculated to quantify the NLO response. researchgate.netscirp.org For these calculations, hybrid DFT functionals like B3LYP with large basis sets (e.g., 6-31++G(d,p)) are commonly used. researchgate.net The first hyperpolarizability (β) is a critical measure of a molecule's potential for second-harmonic generation (SHG). researchgate.net The calculated β values for novel compounds are often compared to that of urea, a standard reference material in NLO studies. researchgate.net

Computational Modeling of Reaction Mechanisms and Energetics

Computational modeling is a cornerstone of modern physical organic chemistry, providing deep insights into reaction mechanisms, transition states, and the energetics of chemical transformations. researchgate.net For reactions involving α,β-unsaturated aldehydes and ketones like this compound, DFT calculations are used to map out the potential energy surface.

A classic reaction for this class of compounds is the Robinson annulation, which involves a Michael addition followed by an intramolecular aldol (B89426) condensation to form a new six-membered ring. uoc.grmasterorganicchemistry.comchemistrysteps.com The mechanism proceeds through the formation of a 1,5-dicarbonyl intermediate, which then cyclizes. youtube.com Computational studies can elucidate the entire pathway, identifying the enolates and β-hydroxyketone intermediates and calculating the activation energies for each step. stackexchange.com This allows for a detailed understanding of the reaction's feasibility and stereochemical outcome.

In addition to complex multi-step reactions, computational methods are applied to study the fundamental energetics of simpler processes. For example, DFT calculations have been used to investigate the thermodynamic parameters (e.g., enthalpy ΔH, and Gibbs free energy ΔG) of complex formation between Schiff bases, derived from related nitrophenyl aldehydes, and various metal ions. nih.govekb.eg These studies help in understanding the stability and molecular structure of the resulting complexes, often showing good agreement between optimized geometries and experimental X-ray diffraction data. nih.govsamipubco.com

Advanced Analytical Methodologies for 3 3 Nitrophenyl Acrylaldehyde and Its Derivatives

Chromatographic Separation Techniques

Chromatography is an indispensable tool in the purification and analysis of 3-(3-Nitrophenyl)acrylaldehyde. The choice of technique depends on the specific analytical goal, ranging from bulk purification to sensitive purity assessments.

Column chromatography serves as a primary method for the purification and isolation of this compound from reaction mixtures and crude products. This technique separates compounds based on their differential adsorption to a stationary phase, typically silica (B1680970) gel, while a mobile phase facilitates their movement down the column. The polarity of the solvent system (mobile phase) is critical and is often optimized to achieve efficient separation. A common mobile phase for compounds of similar polarity to this compound involves a mixture of ethyl acetate (B1210297) and hexane. The separation is driven by the varying affinities of the components in the mixture for the stationary and mobile phases.

Table 1: Typical Column Chromatography Parameters for Purification

| Parameter | Description |

|---|---|

| Stationary Phase | Silica Gel (60-120 mesh) |

| Mobile Phase | Gradient of Ethyl Acetate in Hexane |

| Elution Monitoring | Thin Layer Chromatography (TLC), UV-Vis Spectroscopy |

Thin Layer Chromatography (TLC) is a rapid, cost-effective, and versatile technique used extensively for monitoring the progress of chemical reactions involving this compound and for preliminary purity screening. researchgate.netnih.gov A small amount of the reaction mixture is spotted onto a TLC plate coated with a stationary phase, such as silica gel. The plate is then developed in a sealed chamber containing a suitable mobile phase. The separation occurs as the mobile phase ascends the plate via capillary action, carrying the sample components at different rates depending on their polarity and interaction with the stationary phase. nih.gov By comparing the spots of the reaction mixture with those of the starting materials and expected products, the extent of the reaction can be qualitatively assessed. youtube.com The visualization of spots is often achieved under UV light. nih.gov

Table 2: TLC Parameters for Reaction Monitoring

| Parameter | Value/Description |

|---|---|

| Stationary Phase | Silica gel coated aluminum plates |

| Mobile Phase | Ethyl acetate/Hexane (e.g., 30:70 v/v) |

| Visualization | UV lamp (254 nm) |

For a quantitative and more precise assessment of the purity of this compound, High-Performance Liquid Chromatography (HPLC) is the method of choice. This technique utilizes high pressure to force the mobile phase through a column packed with a stationary phase, leading to high-resolution separations. The choice of a suitable stationary phase (e.g., C18 for reverse-phase HPLC) and mobile phase (e.g., a mixture of acetonitrile (B52724) and water) is crucial for achieving optimal separation of the target compound from any impurities. A UV detector is commonly used to quantify the analyte as it elutes from the column. HPLC methods can be developed to be highly specific and sensitive for the target compound. researchgate.netresearchgate.net

Table 3: Illustrative HPLC Conditions for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a specific wavelength (e.g., 254 nm or 310 nm) |

| Injection Volume | 10 µL |

Mass Spectrometry-Based Structural Elucidation of Derivatized Analytes

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. When coupled with a separation technique like liquid chromatography (LC-MS), it becomes an invaluable tool for the structural elucidation of derivatized analytes of this compound.

In LC-MS, after the components of a mixture are separated by the LC system, they are introduced into the mass spectrometer. The molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). For structural elucidation, tandem mass spectrometry (MS/MS) is often employed. In this technique, a specific precursor ion is selected and subjected to fragmentation by collision with an inert gas. The resulting fragment ions produce a characteristic fragmentation pattern, which provides valuable information about the molecule's structure. The optimization of fragmentation energy is a critical step to obtain reproducible and informative mass spectra. By carefully controlling the collision energy, specific bonds within the molecule can be induced to break, leading to a detailed structural map of the derivatized analyte.

Table 4: Key Considerations for LC-MS Fragmentation Analysis

| Parameter | Importance |

|---|---|

| Ionization Source | Electrospray Ionization (ESI) is common for polar analytes. |

| Precursor Ion Selection | Isolation of the ion corresponding to the derivatized analyte. |

| Collision Energy | Optimized to produce a rich spectrum of fragment ions for structural confirmation. |

| Mass Analyzer | High-resolution analyzers (e.g., TOF, Orbitrap) provide accurate mass measurements. |

Emerging Applications of 3 3 Nitrophenyl Acrylaldehyde in Advanced Chemical Synthesis and Materials Science

Utility as a Versatile Synthetic Intermediate

3-(3-Nitrophenyl)acrylaldehyde, an α,β-unsaturated aldehyde, is a valuable building block in organic synthesis due to its reactive nature. The presence of the nitro group, a strong electron-withdrawing group, enhances the electrophilicity of the molecule, making it susceptible to various chemical transformations. This reactivity allows it to serve as a key intermediate in the construction of a wide array of organic molecules.

Construction of Complex Organic Molecules

The unique chemical structure of this compound makes it a valuable precursor for synthesizing intricate organic molecules. Its conjugated system and aldehyde functionality allow it to participate in a variety of carbon-carbon bond-forming reactions, which are fundamental to building complex molecular architectures. researchgate.net

One notable application is in domino reactions, where a single synthetic operation creates multiple chemical bonds. For instance, in an organocatalytic domino Michael-Michael-Aldol-Henry reaction cascade, this compound can be a key reactant, leading to the formation of highly functionalized and stereochemically complex cyclic compounds. researchgate.net Similarly, it has been used in the synthesis of 1,4-benzoxazepine (B8686809) derivatives through a domino process involving aziridine (B145994) ring-opening and a palladium-catalyzed isocyanide-insertion reaction. researchgate.net

The reactivity of the aldehyde and the nitro group can be selectively harnessed. The aldehyde can be oxidized to a carboxylic acid or reduced to an alcohol, while the nitro group can be reduced to an amine. These transformations provide access to a diverse range of derivatives with different functionalities, further expanding its utility in the synthesis of complex structures.

A practical example is the synthesis of (+)-palitantin, where a methodology involving a [4+2] cycloaddition of (E)-3-(2-nitrophenyl)acrylaldehyde was applied. researchgate.netacs.org This demonstrates the potential of nitrophenyl acrylaldehydes in the stereocontrolled synthesis of natural products.

Building Block for Heterocyclic Scaffolds

Nitrogen-containing heterocycles are of immense importance in medicinal chemistry, with a significant percentage of FDA-approved drugs containing these structural motifs. nih.gov this compound serves as a valuable starting material for the synthesis of various heterocyclic systems. The presence of both an aldehyde and a nitro group provides multiple reaction sites for cyclization reactions.

The synthesis of quinoline (B57606) derivatives, a prominent class of heterocycles, can be achieved through methods like the Friedländer annulation, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive methylene (B1212753) group. researchgate.net While not a direct application of this compound, related chemistries highlight the potential for its derivatives in such syntheses.

More directly, the reaction of this compound with appropriate reagents can lead to the formation of various heterocyclic rings. For example, it can be envisioned as a precursor for the synthesis of substituted benzimidazoles or other nitrogen-containing heterocycles through multi-step reaction sequences. thieme-connect.com The reduction of the nitro group to an amine, followed by condensation and cyclization reactions, is a common strategy in heterocyclic synthesis.

The versatility of this compound as a building block is further underscored by the wide range of heterocyclic compounds that can be synthesized from similar α,β-unsaturated aldehydes, such as thieno[2,3-b]indoles from the reaction of indoline-2-thiones with related adducts. acs.org

Preparation of Functionalized Chemical Entities

The reactivity of this compound allows for the introduction of various functional groups, leading to the creation of highly functionalized molecules with tailored properties. lookchem.com The aldehyde group can undergo a plethora of reactions, including Wittig olefination, Knoevenagel condensation, and reduction to an alcohol, which can then be further modified.

The nitro group is also a versatile handle for functionalization. Its reduction to an amine opens up a vast area of chemical transformations, including diazotization and amide bond formation, allowing for the attachment of diverse molecular fragments.

The combination of the aldehyde and the nitro group within the same molecule allows for sequential and selective reactions to build up molecular complexity. For instance, the aldehyde can be protected while the nitro group is transformed, or vice versa, enabling precise control over the synthetic outcome. This strategic functionalization is crucial in the preparation of specialty chemicals and intermediates for the pharmaceutical and materials industries. lookchem.com

Research in Materials Chemistry

The unique electronic and structural features of this compound and its derivatives have attracted interest in the field of materials chemistry. The presence of the nitro group, a strong electron acceptor, can impart specific optical and electronic properties to materials incorporating this moiety.

Development of Specialty Chemicals

This compound serves as a precursor in the synthesis of various specialty chemicals. Its derivatives can be designed to have specific properties for applications in areas such as dyes, pigments, and functional materials. The extended π-conjugation in the molecule, coupled with the electron-withdrawing nitro group, can lead to interesting photophysical properties, making its derivatives potential candidates for nonlinear optical materials or as components in organic light-emitting diodes (OLEDs).

The ability to functionalize both the aldehyde and the nitro group allows for the fine-tuning of the chemical and physical properties of the resulting molecules. This tunability is a key aspect in the development of specialty chemicals for targeted applications.

Integration into Polymeric Systems (e.g., self-immolative linkers)

A significant area of research where nitro-containing aromatic compounds have found application is in the design of self-immolative linkers for polymeric systems. rsc.orgresearchgate.net Self-immolative linkers are molecular units that can trigger the disassembly of a larger chemical entity, such as a polymer, in response to a specific stimulus. rsc.org

The core principle of many self-immolative systems involves an electronic cascade. rsc.org A trigger event, such as the reduction of a nitro group to an amine, can initiate a series of spontaneous chemical reactions that lead to the cleavage of the linker and the release of a payload or the degradation of the polymer backbone. The powerful electron-withdrawing nature of the nitro group is often exploited in these systems. researchgate.net

While direct examples of this compound in self-immolative polymers are not extensively documented in the provided context, the underlying chemistry of nitroaryl compounds is highly relevant. For instance, self-immolative dendrimers have been developed based on phenol (B47542) derivatives with hydroxymethyl arms, where the disassembly is triggered by a specific chemical reaction. researchgate.net The integration of similar trigger moieties into polymeric structures allows for the development of "degrade-on-demand" materials and controlled-release systems. rsc.org

Potential in Optoelectronic Applications (based on analogues)

The specific optoelectronic properties of this compound are not extensively documented in dedicated studies. However, by examining its structural analogues, a strong potential for its application in optoelectronics can be inferred. The performance of organic molecules in optoelectronic devices is heavily influenced by their molecular structure, particularly the presence of electron-donating and electron-withdrawing groups, and the extent of π-conjugation.

Analogues of this compound, such as chalcones and other substituted cinnamaldehydes, have shown promise in this field. For instance, 3-(4-(Dimethylamino)phenyl)acrylaldehyde features a strong electron-donating dimethylamino group which can shift the molecule's absorption spectrum, a desirable characteristic for optoelectronic applications. Conversely, the nitro group in this compound is a strong electron-withdrawing group. This D-π-A (Donor-π-Acceptor) or A-π-A (Acceptor-π-Acceptor) architecture is fundamental to creating materials with significant non-linear optical (NLO) properties. researchgate.net Materials with high NLO responses are crucial for applications like optical switching and data storage. researchgate.net

Research into chalcone (B49325) derivatives, which share the core cinnamaldehyde (B126680) structure, has demonstrated that their NLO characteristics can be finely tuned by substituting the phenyl rings with different functional groups. researchgate.net For example, analogues like 3-(4-Bromophenyl)acrylaldehyde have been investigated for use in dye-sensitized solar cells. The strategic placement of substituents alters the intramolecular charge transfer (ICT) properties, which is a key mechanism for NLO activity. researchgate.net Thiophene-based donor-acceptor systems have also been highlighted as fascinating components for future optoelectronic materials. acs.org Given that this compound possesses a strong electron-accepting nitro group conjugated to an aldehyde through a π-system, it is a promising candidate for further investigation into its NLO and other optoelectronic properties.

Investigative Research in Biological Systems (Excluding Clinical Studies)

In addition to its applications in materials science, this compound and its derivatives are subjects of investigative research in various biological contexts, excluding human clinical trials. The molecule's inherent reactivity and structural features make it a valuable tool for studying enzyme mechanisms and a building block for generating libraries of biologically active compounds for drug discovery programs. The following sections detail its use as a substrate analogue for probing enzyme function and its role in the synthesis of potential therapeutic agents.

Substrate Analogue for Enzyme Studies

The use of substrate analogues is a cornerstone of enzymology, allowing researchers to study enzyme-substrate binding, catalytic mechanisms, and inhibition pathways. An analogue mimics the natural substrate, competing for the active site of an enzyme.

While studies specifically using this compound as a substrate analogue are not prominent, the principle is well-established with closely related compounds. For example, the structural analogue 3-(3-Bromophenyl)acrylaldehyde is known to serve as a substrate analogue for the enzyme hydroxypyruvate reductase. By mimicking the natural substrate, it can act as an inhibitor, allowing for detailed investigation of the enzyme's active site and mechanism of action. This approach is broadly applicable; various substrate analogues have been synthesized to study enzymes like kynureninase, where modifications to the substrate molecule provide insights into enzyme specificity and inhibition. uga.edu The α,β-unsaturated aldehyde functional group present in this compound is a reactive moiety that can interact with enzyme active sites, making it and its derivatives suitable candidates for designing probes and inhibitors for various enzyme systems.

Exploration in Medicinal Chemistry Lead Generation (e.g., Nicotinamide (B372718) N-Methyltransferase inhibitors)

A significant application of this compound in medicinal chemistry is its use as a key intermediate in the synthesis of potential therapeutic agents. It has been instrumental in the development of inhibitors for Nicotinamide N-Methyltransferase (NNMT), an enzyme implicated in various diseases, including cancer, diabetes, and obesity. nih.govnih.gov

NNMT catalyzes the methylation of nicotinamide, and its overexpression is linked to the progression of several cancers, making it an attractive therapeutic target. nih.govdiva-portal.org Researchers have developed potent bisubstrate inhibitors that mimic both the nicotinamide substrate and the S-adenosyl-L-methionine (SAM) cofactor. nih.gov In a prominent synthetic strategy, (E)-3-(3-nitrophenyl)acrylaldehyde, designated as compound 15q , serves as a crucial building block. diva-portal.orguniversiteitleiden.nl It is coupled with an adenosine-derived amine (11 ) through a reductive amination process to form an intermediate compound, 16q . universiteitleiden.nlresearchgate.net Subsequent deprotection of 16q yields the final inhibitor, 17q , which contains the nitrophenyl group as a mimic of the nicotinamide moiety. nih.gov This modular synthesis allows for the creation of a diverse library of inhibitors by varying the substituted cinnamaldehyde. universiteitleiden.nlresearchgate.net The resulting compounds have shown high potency, with some analogues exhibiting IC₅₀ values in the nanomolar range, placing them among the most active NNMT inhibitors discovered to date. nih.govresearchgate.net

Interactive Data Table: Synthesis of NNMT Inhibitor 17q

| Compound ID | Chemical Name/Description | Role in Synthesis | Reference |

| 15q | (E)-3-(3-Nitrophenyl)acrylaldehyde | Starting reactant, provides the nicotinamide-mimicking moiety. | diva-portal.orguniversiteitleiden.nl |

| 11 | Adenosine-derived amine building block | Co-reactant, provides the SAM-mimicking moiety. | universiteitleiden.nlresearchgate.net |

| 16q | tert-butyl (2S)-4-((((...)-methyl)((E)-3-(3-nitrophenyl)allyl)amino)-2-((tert-butoxy carbonyl)amino)butanoate | Protected intermediate formed by coupling 15q and 11 . | nih.govuniversiteitleiden.nl |

| 17q | (S)-2-Amino-4-((((...)-methyl)((E)-3-(3-nitrophenyl)allyl)amino)butanoic Acid | Final deprotected, active NNMT inhibitor. | nih.gov |

常见问题

Basic: What are the standard synthetic routes for preparing 3-(3-Nitrophenyl)acrylaldehyde, and how are reaction conditions optimized?

Answer:

The compound is typically synthesized via aldol condensation between 3-nitrobenzaldehyde and acetaldehyde derivatives under basic or acidic conditions. For example, a modified procedure involves refluxing 3-nitrobenzaldehyde with ethyl acetoacetate in ethanol using piperidine as a catalyst, followed by acid hydrolysis to yield the acrylaldehyde . Optimization includes monitoring reaction time (e.g., 6–12 hours), temperature (60–80°C), and stoichiometric ratios (1:1.2 aldehyde to ketone) to maximize yield. Purity is confirmed via TLC and recrystallization in ethanol .

Basic: What spectroscopic and crystallographic methods are used to characterize this compound?

Answer:

- FTIR : Confirms the presence of aldehyde (C=O stretch at ~1680 cm⁻¹) and nitro groups (asymmetric NO₂ stretch at ~1520 cm⁻¹) .

- NMR : H NMR shows characteristic aldehyde proton at δ 9.8–10.2 ppm and conjugated alkene protons (δ 6.5–7.5 ppm, J = 16 Hz for trans configuration) .

- X-ray crystallography : Determines molecular geometry (e.g., orthorhombic crystal system, space group Pna2₁) and confirms E-stereochemistry via bond angles (C=C-C=O ~120°) .

Advanced: How can enantioselective organocatalytic reactions be applied to derivatives of this compound?

Answer:

The aldehyde group participates in Michael-Michael cascade reactions with β-ketoesters using diarylprolinol catalysts (e.g., 1a–e ), enabling enantioselective synthesis of cyclohexenes. Key steps:

Catalyst preparation : Diarylprolinols are pre-treated with trifluoroacetic acid to generate active iminium intermediates .

Reaction optimization : Solvent polarity (e.g., toluene), temperature (−20°C to RT), and catalyst loading (5–10 mol%) are tuned to achieve >90% ee .

Purification : Column chromatography (silica gel, pentane/Et₂O 8:2) isolates products with >85% yield .

Advanced: How do substituent effects (e.g., nitro vs. hydroxy groups) influence the reactivity of acrylaldehyde derivatives?

Answer:

- Nitro groups : Strong electron-withdrawing effects enhance electrophilicity at the α,β-unsaturated aldehyde, facilitating nucleophilic attacks (e.g., in Diels-Alder reactions) .

- Hydroxy groups : Electron-donating substituents reduce reactivity but enable hydrogen bonding, stabilizing intermediates in asymmetric catalysis .

Methodological validation : Compare reaction rates (via HPLC) and intermediate stability (via C NMR) for derivatives like 3-(4-hydroxyphenyl)acrylaldehyde vs. This compound .

Advanced: How can crystallographic data resolve contradictions between spectroscopic and computational models?

Answer:

Discrepancies (e.g., NMR-predicted Z-isomer vs. X-ray-confirmed E-isomer) are resolved via:

Single-crystal X-ray diffraction : Measures dihedral angles (e.g., C3-C4-C5-O1 = 178.5° for E-configuration) and packing interactions (e.g., C-H⋯O hydrogen bonds) .

DFT calculations : Compare experimental (X-ray) and computed (B3LYP/6-31G*) bond lengths (e.g., C=O: 1.22 Å experimental vs. 1.24 Å theoretical) to validate models .

Advanced: What strategies optimize purification of this compound from complex reaction mixtures?

Answer:

- Column chromatography : Use silica gel with gradient elution (hexane/ethyl acetate 9:1 → 7:3) to separate polar byproducts (e.g., unreacted nitrobenzaldehyde) .

- Recrystallization : Ethanol/water (3:1) yields >95% purity crystals, confirmed by melting point (140–142°C) and HPLC (retention time = 8.2 min) .

- Troubleshooting : Address low yields (<50%) by reducing exposure to light (nitro groups are photosensitive) and using inert atmospheres during storage .

Advanced: How are kinetic and thermodynamic pathways controlled in reactions involving this compound?

Answer:

- Kinetic control : Low temperatures (−20°C) and polar aprotic solvents (acetonitrile) favor faster-forming intermediates (e.g., enolates) .

- Thermodynamic control : Prolonged heating (reflux in toluene) stabilizes conjugated products (e.g., cyclohexenes) via retro-aldol elimination .

Validation : Monitor reaction progress via in-situ IR for aldehyde consumption and GC-MS for intermediate identification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。